molecular formula C15H11ClN2S B15052922 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline

3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline

Cat. No.: B15052922
M. Wt: 286.8 g/mol
InChI Key: IXBZVEDHEIFAER-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the 4-chlorophenyl and aniline groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base to form the thiazole ring. This intermediate is then reacted with aniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer research, it has been shown to interfere with DNA replication and repair mechanisms, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline apart from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 4-chlorophenyl group and aniline moiety makes it particularly effective in certain applications, such as anticancer research .

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11/h1-9H,17H2

InChI Key

IXBZVEDHEIFAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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